2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine

Catalog No.
S524374
CAS No.
132746-60-2
M.F
C28H32N2O
M. Wt
412.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-a...

CAS Number

132746-60-2

Product Name

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1

InChI Key

FLNYLINBEZROPL-NSOVKSMOSA-N

SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Solubility

Soluble in DMSO

Synonyms

2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, CP 96,345, CP 96344, CP 96345, CP-96,344, CP-96345

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Description

The exact mass of the compound 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine is 412.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substance P Antagonist

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, also known as CP-96345, is a research compound studied for its potential as a selective antagonist of substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes []. CP-96345 acts by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By blocking this receptor, CP-96345 could potentially modulate pain signaling and other NK1-mediated functions [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Exact Mass

412.2515

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W22ILA2I52

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypnotics and Sedatives

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cp-96345

Dates

Modify: 2023-08-15
1: Willis WD. Role of neurotransmitters in sensitization of pain responses. Ann N Y Acad Sci. 2001 Mar;933:142-56. Review. PubMed PMID: 12000017.
2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.
3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.
4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.
5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.
6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.
7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.

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